4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide
Description
4-(3,4-Dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core substituted with a 3,4-dimethoxybenzoyl group and a sulfonamide group, making it a versatile molecule for research and development.
Properties
IUPAC Name |
4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-16(2)24(20,21)18-9-7-17(8-10-18)15(19)12-5-6-13(22-3)14(11-12)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQNARHCBQBTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the following steps:
Formation of 3,4-Dimethoxybenzoyl Chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzoic acid with thionyl chloride.
Reaction with Piperazine: The 3,4-dimethoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the corresponding amide.
Sulfonation: The resulting amide is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. Process optimization techniques, such as controlling reaction temperature and pressure, are employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzoyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed on the sulfonamide group, potentially yielding amines.
Substitution: Substitution reactions at the piperazine ring can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various functionalized piperazines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies. Medicine: Industry: The compound's properties make it useful in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a therapeutic agent, it may interact with specific receptors or enzymes, modulating biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Piperazine Derivatives: Other piperazine-based compounds with different substituents.
Sulfonamide Derivatives: Compounds with varying sulfonamide groups.
Benzoyl Derivatives: Compounds featuring different benzoyl groups.
Uniqueness: 4-(3,4-dimethoxybenzoyl)-N,N-dimethylpiperazine-1-sulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
